molecular formula C24H24ClN3O3 B2531443 N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 906159-53-3

N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2531443
CAS No.: 906159-53-3
M. Wt: 437.92
InChI Key: PPNANEBZPSTJFI-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Pro-drug Systems

The compound N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, due to its structural complexity, finds relevance in the synthesis of isoquinoline derivatives, which are critical in pharmaceutical research. A noteworthy application is in the development of pro-drug systems where such compounds can act as bioreductive agents. The synthesis of 5-substituted isoquinolin-1-ones through a one-pot Curtius rearrangement exemplifies this, highlighting the compound's potential in developing therapies for hypoxic solid tumors, where selective drug release is crucial (Berry et al., 1997).

Rotational Isomerism and Structural Analysis

The structural aspects of this compound and similar compounds offer insights into rotational isomerism. Research into N-(1,2-Dihydro-2-oxoquinolin-1-yl)-N-(1-methylallyl)-4-chlorobenzenesulphenamide, a compound with structural similarities, provides valuable data on restricted rotation around the N–N bond, contributing to our understanding of molecular dynamics and isomerism (Atkinson et al., 1979).

Chemical Transformations and Reactions

Exploring the chemical reactivity of compounds containing furan and isoquinoline units, such as our compound of interest, has led to the development of novel synthetic methods. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones showcases the versatility of these frameworks in creating pharmacologically interesting molecules. This research emphasizes the strategic incorporation of furan and isoquinoline units to yield compounds with potential pharmacophoric properties (Kandinska et al., 2006).

Antimicrobial and Anti-inflammatory Properties

The compound's structural framework suggests its utility in synthesizing derivatives with antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of quinoline and furan possess significant biological activities, underscoring the importance of such compounds in medicinal chemistry. For example, the synthesis and evaluation of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates revealed these derivatives exhibit notable antimicrobial activity, illustrating the potential of this compound in drug discovery (Ahmed et al., 2006).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-9-4-3-7-18(20)14-26-23(29)24(30)27-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNANEBZPSTJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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